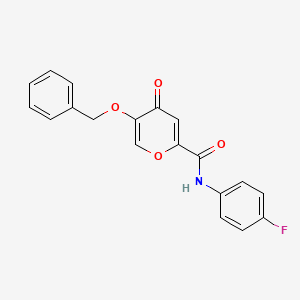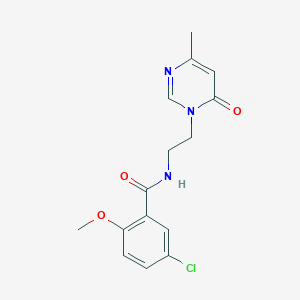
5-chloro-2-methoxy-N-(2-(4-methyl-6-oxopyrimidin-1(6H)-yl)ethyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Chloro-2-methoxy-N-(2-(4-methyl-6-oxopyrimidin-1(6H)-yl)ethyl)benzamide is an organic compound known for its potential applications in various scientific fields. This compound features distinct functional groups, including chloro, methoxy, and benzamide moieties, making it a versatile candidate for chemical synthesis and biological research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-chloro-2-methoxy-N-(2-(4-methyl-6-oxopyrimidin-1(6H)-yl)ethyl)benzamide typically involves a multi-step process. One common method includes:
Starting Materials: : Begin with 2-methoxy-5-chlorobenzoyl chloride.
Reaction with Amines: : React the benzoyl chloride with 2-(4-methyl-6-oxopyrimidin-1(6H)-yl)ethylamine under basic conditions.
Reaction Conditions: : The reaction is generally conducted in the presence of a base such as triethylamine, at a temperature range of 0-5°C, followed by stirring at room temperature.
Industrial Production Methods: For large-scale production, the process is optimized for yield and efficiency:
Bulk Reactors: : Use bulk reactors to scale up the synthesis.
Automated Systems: : Employ automated systems for precise control of reaction conditions.
Purification: : Purify the final product using recrystallization or chromatography to achieve high purity.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions, primarily affecting the methoxy or methyl groups.
Reduction: : The amide bond can be reduced under specific conditions.
Substitution: : The chloro group is a common site for nucleophilic substitution.
Common Reagents and Conditions
Oxidation: : Uses oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: : Reducing agents like lithium aluminum hydride or borane.
Substitution: : Nucleophiles such as amines or thiols in the presence of catalysts.
Major Products Formed
Oxidation: : Products include carboxylic acids or alcohols.
Reduction: : Results in primary amines or alcohols.
Substitution: : Yields substituted benzamides or derivatives.
Aplicaciones Científicas De Investigación
5-Chloro-2-methoxy-N-(2-(4-methyl-6-oxopyrimidin-1(6H)-yl)ethyl)benzamide finds applications in several scientific domains:
Chemistry: : Used as a building block for synthesizing complex organic molecules.
Biology: : Functions as a probe in studying biochemical pathways.
Medicine: : Investigated for its potential therapeutic effects, especially in cancer and neurodegenerative diseases.
Industry: : Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The compound exerts its effects through various biochemical mechanisms:
Molecular Targets: : Interacts with specific enzymes or receptors.
Pathways Involved: : Modulates pathways related to cell growth, apoptosis, or signal transduction.
Biochemical Effects: : Induces changes in cellular metabolism or gene expression, leading to therapeutic outcomes.
Comparación Con Compuestos Similares
Similar Compounds
5-chloro-2-methoxy-N-(2-(4-methyl-6-oxopyrimidin-1(6H)-yl)ethyl)benzamide: : Unique due to its specific combination of functional groups.
Analogous Compounds: : Includes other benzamides or pyrimidinyl derivatives with variations in substituents.
Uniqueness
Specificity: : The chloro and methoxy groups confer unique reactivity.
Versatility: : The compound's structure allows for diverse chemical modifications and applications.
That's the lowdown on this compound. It's a fascinating compound with plenty of potential! What would you like to explore next?
Propiedades
IUPAC Name |
5-chloro-2-methoxy-N-[2-(4-methyl-6-oxopyrimidin-1-yl)ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClN3O3/c1-10-7-14(20)19(9-18-10)6-5-17-15(21)12-8-11(16)3-4-13(12)22-2/h3-4,7-9H,5-6H2,1-2H3,(H,17,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQVGXVOZFYWMMO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)N(C=N1)CCNC(=O)C2=C(C=CC(=C2)Cl)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-propylbenzenesulfonamide](/img/structure/B2865581.png)
![3-[2-(3,4-dimethoxyphenyl)ethyl]-5-[(4-methylphenyl)methyl]-3H,4H,5H-pyrimido[5,4-b]indol-4-one](/img/structure/B2865586.png)
![Ethyl 4-[1-[4-(difluoromethylsulfanyl)phenyl]-2,5-dioxopyrrolidin-3-yl]piperazine-1-carboxylate](/img/structure/B2865587.png)
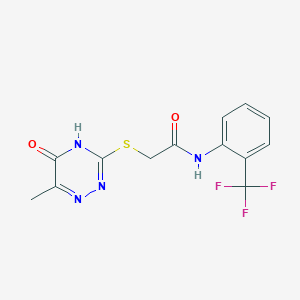
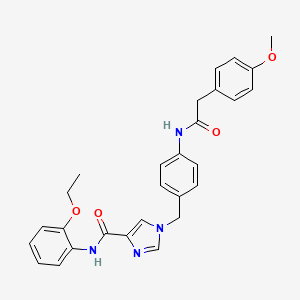
![4-(azepan-1-ylsulfonyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)benzamide](/img/structure/B2865593.png)
![N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)ethanesulfonamide](/img/structure/B2865595.png)
![N-(3-chloro-4-methoxyphenyl)-2-[3-(3-fluorobenzenesulfonyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide](/img/structure/B2865596.png)
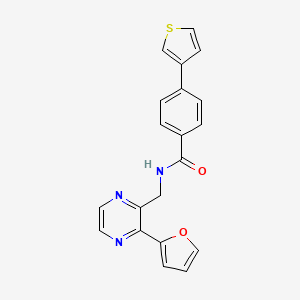
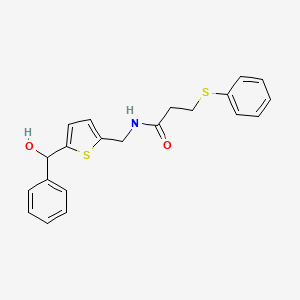
![1-(Oxane-4-carbonyl)-4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1,4-diazepane](/img/structure/B2865599.png)

![3-(benzenesulfonyl)-N-[4-(2,5-dichlorophenyl)-1,3-thiazol-2-yl]propanamide](/img/structure/B2865602.png)
